molecular formula C15H10ClN3O B3032607 2-Naphthalenol, 1-[(5-chloro-2-pyridinyl)azo]- CAS No. 28832-58-8

2-Naphthalenol, 1-[(5-chloro-2-pyridinyl)azo]-

Cat. No. B3032607
CAS RN: 28832-58-8
M. Wt: 283.71
InChI Key: GLVGIWOEYVSICM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Naphthalenol, 1-[(5-chloro-2-pyridinyl)azo]- has been reported in various studies. For instance, a novel compound with a naphthalene moiety, (2E)-1-(5-chlorothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one, was synthesized and characterized using FT-IR, Raman, and X-ray diffraction techniques. The synthesis involved the use of density functional theory to optimize geometrical parameters and to predict vibrational frequencies, which showed good agreement with experimental data . Another study reported the synthesis of 1-alkyl-2-(naphthyl-β-azo)imidazoles, which were then reacted with K2PtCl4 to form platinum(II) complexes. These complexes were further reacted with pyridine bases to yield products with established spectroscopic data . Additionally, a heterocyclic compound containing a naphthyl moiety, 1-(2-pyridyl)methyl-[3, 4]naphthyl-2,6-pyrimidine, was synthesized using 2-acetylpyridine and 1,8-naphthalenediamine, with its structure confirmed by X-ray single crystal diffraction .

Molecular Structure Analysis

The molecular structure of these naphthalene-related compounds has been extensively studied. The compound synthesized in the first study crystallizes in the monoclinic space group P2_1/c, with specific unit cell parameters detailed in the study. The central enone group of this compound adopts an E configuration . In the second study, the platinum(II) complex with a naphthyl-β-azo moiety was found to have a cis-PtCl2 configuration, as supported by IR spectra and X-ray diffraction . The third study's compound, a pyrimidine derivative, was determined to belong to the monoclinic space group C2/c, with the molecular structure forming a 1D chain structure through π-π stacking interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 1-alkyl-2-(naphthyl-β-azo)imidazoles with K2PtCl4 and subsequent reactions with pyridine bases to form platinum(II) complexes. The redox properties of these complexes were characterized by azo reductions . The synthesis of the pyrimidine derivative involved the reaction of 2-acetylpyridine with 1,8-naphthalenediamine in the presence of a zinc acetate dihydrate catalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using various techniques. The vibrational assignments and molecular orbitals were investigated through potential energy distribution and natural bonding orbital analyses, respectively . The electrochemical properties of the platinum(II) complexes were studied, revealing azo reductions in the redox behavior . The crystal structure analysis provided insights into the density and molecular interactions, such as π-π stacking, which influence the physical properties of the compounds .

Scientific Research Applications

Nanoparticle Formation and Electrical Properties

Nanoparticles of a structurally similar compound, 1-[(4-methyl-2-nitrophenyl)azo]-2-naphthalenol, were synthesized using a liquid precipitation method. These particles demonstrated excellent electrophoretic properties, making them potentially useful in the field of electronic displays. The structure and electronic properties were thoroughly investigated, offering insights into the conformations and UV–vis spectroscopy of the compound (Le, An, & Chen, 2010).

Sensor and Gelator Applications

Azo and imine functionalized 2-naphthols, including derivatives of the specified compound, have been used as low molecular weight supramolecular gelators (LMWGs). These gelators showed remarkable responsiveness to multiple ions and could serve as a selective sensor for Fe3+, Cu2+, and other ions. They also demonstrated applications in detecting reactive oxygen species (ROS) and halides, making them potentially useful in environmental monitoring and chemical sensing (Panja & Ghosh, 2018).

Catalytic Applications

Research has shown that azo compounds, including the one , can be used as catalysts in chemical reactions. For instance, a new copper species based on an azo compound was synthesized and used as a homogeneous catalyst for water oxidation. This implies potential applications in chemical synthesis and industrial processes (Yu et al., 2015).

Photocatalytic Degradation

The compound's derivatives have been used in studies focused on the degradation of pollutants. For instance, research on the degradation pathway of a naphthalene azo dye intermediate using Fenton's reagent provides insights into its potential application in environmental remediation and pollution control (Zhu et al., 2012).

Mechanism of Action

C15H11N3OC_{15}H_{11}N_{3}OC15​H11​N3​O

. This compound has a wide range of applications in various fields. However, the detailed mechanism of action of this compound is not fully understood and is the subject of ongoing research. Here, we provide a general overview based on the available information.

properties

IUPAC Name

1-[(5-chloropyridin-2-yl)diazenyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O/c16-11-6-8-14(17-9-11)18-19-15-12-4-2-1-3-10(12)5-7-13(15)20/h1-9,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVGIWOEYVSICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40707086
Record name 1-[2-(5-Chloropyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40707086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenol, 1-[(5-chloro-2-pyridinyl)azo]-

CAS RN

28832-58-8
Record name 1-[2-(5-Chloropyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40707086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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